Cas no 2259877-51-3 (7-bromo-3-fluoro-imidazo[1,2-a]pyridine)

7-Bromo-3-fluoro-imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with bromo and fluoro functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo substituent facilitates further functionalization via cross-coupling reactions, while the fluoro group enhances metabolic stability and binding affinity in bioactive molecules. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial applications. This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents, offering versatility in medicinal chemistry and drug discovery.
7-bromo-3-fluoro-imidazo[1,2-a]pyridine structure
2259877-51-3 structure
商品名:7-bromo-3-fluoro-imidazo[1,2-a]pyridine
CAS番号:2259877-51-3
MF:C7H4BrFN2
メガワット:215.022463798523
CID:5184568
PubChem ID:137373588

7-bromo-3-fluoro-imidazo[1,2-a]pyridine 化学的及び物理的性質

名前と識別子

    • Imidazo[1,2-a]pyridine, 7-bromo-3-fluoro-
    • 7-Bromo-3-fluoroimidazo[1,2-a]pyridine
    • 7-bromo-3-fluoro-imidazo[1,2-a]pyridine
    • SCHEMBL20601780
    • starbld0043034
    • DB-170231
    • G15486
    • CS-0370188
    • 2259877-51-3
    • インチ: 1S/C7H4BrFN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H
    • InChIKey: OQYPAAQOCXSMEC-UHFFFAOYSA-N
    • ほほえんだ: C12=NC=C(F)N1C=CC(Br)=C2

計算された属性

  • せいみつぶんしりょう: 213.95419g/mol
  • どういたいしつりょう: 213.95419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 17.3Ų

7-bromo-3-fluoro-imidazo[1,2-a]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1440858-5g
7-Bromo-3-fluoroimidazo[1,2-a]pyridine
2259877-51-3 98%
5g
¥14965 2023-03-11
ChemScence
CS-0370188-1g
7-Bromo-3-fluoroimidazo[1,2-a]pyridine
2259877-51-3
1g
$532.0 2022-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYSD0019-250MG
7-bromo-3-fluoro-imidazo[1,2-a]pyridine
2259877-51-3 95%
250MG
¥ 1,412.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYSD0019-500MG
7-bromo-3-fluoro-imidazo[1,2-a]pyridine
2259877-51-3 95%
500MG
¥ 2,349.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYSD0019-5G
7-bromo-3-fluoro-imidazo[1,2-a]pyridine
2259877-51-3 95%
5g
¥ 10,553.00 2023-04-04
Ambeed
A1391633-250mg
7-Bromo-3-fluoroimidazo[1,2-a]pyridine
2259877-51-3 97%
250mg
$304.0 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYSD0019-500mg
7-bromo-3-fluoro-imidazo[1,2-a]pyridine
2259877-51-3 97%
500mg
¥2347.0 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1440858-250mg
7-Bromo-3-fluoroimidazo[1,2-a]pyridine
2259877-51-3 98%
250mg
¥2156 2023-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1440858-1g
7-Bromo-3-fluoroimidazo[1,2-a]pyridine
2259877-51-3 98%
1g
¥5371 2023-03-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYSD0019-1G
7-bromo-3-fluoro-imidazo[1,2-a]pyridine
2259877-51-3 95%
1g
¥ 3,517.00 2023-04-04

7-bromo-3-fluoro-imidazo[1,2-a]pyridine 関連文献

7-bromo-3-fluoro-imidazo[1,2-a]pyridineに関する追加情報

7-Bromo-3-Fluoro-Imidazo[1,2-a]Pyridine: A Comprehensive Overview

7-Bromo-3-Fluoro-Imidazo[1,2-a]Pyridine (CAS No. 2259877-51-3) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its unique structural features and diverse biological activities. The molecule consists of a pyridine ring fused with an imidazole ring, with substituents at the 7 and 3 positions: a bromine atom and a fluorine atom, respectively. These substituents play a crucial role in modulating the compound's electronic properties, reactivity, and bioavailability.

The synthesis of 7-Bromo-3-Fluoro-Imidazo[1,2-a]Pyridine involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine core. This is often achieved through cyclization reactions involving appropriate precursors such as o-aminoaryl aldehydes or ketones. The introduction of the bromine and fluorine substituents is then carried out via electrophilic aromatic substitution or other directed metallation techniques. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making the synthesis of this compound more accessible for research and industrial applications.

One of the most notable aspects of 7-Bromo-3-Fluoro-Imidazo[1,2-a]Pyridine is its potential as a lead compound in drug discovery. The imidazo[1,2-a]pyridine scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The presence of bromine and fluorine substituents further enhances these properties by introducing electron-withdrawing effects that can influence the compound's interaction with biological targets such as enzymes and receptors.

Recent studies have explored the use of 7-Bromo-3-Fluoro-Imidazo[1,2-a]Pyridine in the development of novel therapeutic agents. For instance, researchers have investigated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could serve as a potential candidate for treating inflammatory diseases such as arthritis and asthma.

In addition to its pharmacological applications, 7-Bromo-3-Fluoro-Imidazo[1,2-a]Pyridine has also been studied for its electronic properties. The compound's conjugated aromatic system makes it an attractive candidate for use in organic electronics. Recent research has focused on its potential as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its high stability under thermal and photochemical conditions further enhances its suitability for these applications.

The structural versatility of 7-Bromo-3-Fluoro-Imidazo[1,2-a]Pyridine also makes it an ideal substrate for further chemical modifications. By introducing additional substituents at various positions on the ring system, researchers can tailor the compound's properties to suit specific applications. For example, the introduction of hydroxyl or methoxy groups can increase water solubility, while the addition of alkoxy chains can improve membrane permeability.

From an environmental perspective, 7-Bromo-3-Fluoro-Imidazo[1,2-a]Pyridine has been evaluated for its biodegradability and toxicity. Studies indicate that the compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by factors such as pH and temperature. However, further research is needed to fully understand its environmental impact and develop strategies for minimizing ecological risks.

In conclusion, 7-Bromo-3-Fluoro-Imidazo[1,2-a]Pyridine (CAS No. 2259877-51-3) is a versatile compound with promising applications in pharmacology and materials science. Its unique structural features and modifiable properties make it an attractive target for further research and development. As advancements in synthetic methods and computational modeling continue to evolve, it is likely that this compound will play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2259877-51-3)7-bromo-3-fluoro-imidazo[1,2-a]pyridine
A1081154
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):171.0/274.0/680.0